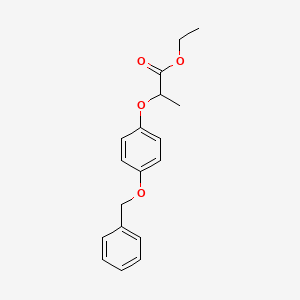

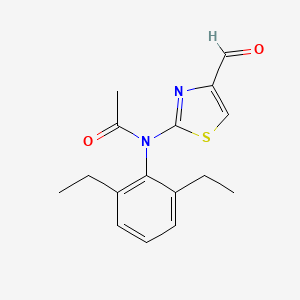

3-methyl-8-piperidin-1-yl-7H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-8-piperidin-1-yl-7H-purine-2,6-dione, also known as Methylphenidate, is a widely used central nervous system stimulant that is commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Methylphenidate is a Schedule II drug, which means it has a high potential for abuse and dependence.

Scientific Research Applications

Structural Insights and Molecular Interactions

The Structural Complexity of Piperidin-Purine Compounds

A study highlighted the intricate hydrogen bond network in a salt-type adduct involving a structurally similar piperidin-purine compound. This network comprises 20 independent hydrogen bonds, showcasing the compound's potential for forming stable molecular complexes. Such structural insights are crucial for understanding the molecular interactions and designing novel compounds with enhanced biological activities (Orozco et al., 2009).

Pharmacokinetics and Drug Metabolism

Metabolism and Disposition in Humans

The pharmacokinetics and metabolism of linagliptin, a compound with a similar molecular structure, were explored, revealing insights into the excretion pathways and metabolic transformations. Such studies are fundamental in drug development, offering a blueprint for optimizing the pharmacological profile of new therapeutic agents (Blech et al., 2010).

Antimicrobial and Antitubercular Activities

Targeting Mycobacterium Tuberculosis

Novel purine linked piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. This research demonstrates the compound's potential as a scaffold for developing new antimycobacterial agents, highlighting the significance of molecular modification in enhancing biological activity (Konduri et al., 2020).

Antioxidant and Neuroprotective Properties

Inhibition of Lipid Peroxidation

Research on novel 21-amino steroids, structurally related to the query compound, showed potent inhibition of iron-dependent lipid peroxidation. This property is crucial for preventing oxidative stress-related cellular damage, underscoring the potential therapeutic applications in neurodegenerative diseases (Braughler et al., 1987).

properties

IUPAC Name |

3-methyl-8-piperidin-1-yl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-15-8-7(9(17)14-11(15)18)12-10(13-8)16-5-3-2-4-6-16/h2-6H2,1H3,(H,12,13)(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQWDGNHLSCWAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2780339.png)

![Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2780346.png)

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2780351.png)

![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde](/img/structure/B2780354.png)

![2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2780355.png)